Regioisomeric Comparison: Computed Lipophilicity (XLogP3) of 4- vs. 2- and 3-(Piperidin-3-yloxy)pyridine
The 4-substituted regioisomer (target compound) exhibits a computed XLogP3-AA value of 0.9, which is significantly lower than that of the 2-substituted isomer (XLogP3-AA = 1.2) [1]. This difference of ΔlogP = -0.3 indicates a meaningful reduction in lipophilicity, which can improve aqueous solubility and reduce off-target binding related to hydrophobicity.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2-(Piperidin-3-yloxy)pyridine (CAS 862718-70-5): XLogP3-AA = 1.2 |
| Quantified Difference | ΔlogP = -0.3 (Target is 25% less lipophilic) |
| Conditions | Values computed by PubChem using XLogP3 3.0 algorithm |
Why This Matters
A lower logP is directly associated with improved solubility and a more favorable pharmacokinetic profile, making the 4-isomer a better starting point for oral drug candidates.
- [1] PubChem. Compound Summary for CID 3749160 (4-isomer) and CID 11208242 (2-isomer). XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
